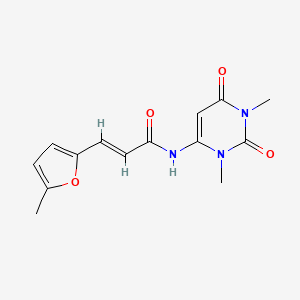![molecular formula C15H15Cl2N3O B5849171 N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, commonly known as Diuron, is a herbicide that belongs to the class of substituted urea herbicides. It was first introduced in the 1950s and has been widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron is also used in non-agricultural settings such as golf courses, lawns, and industrial sites.
Mechanism of Action
Diuron acts as a photosystem II inhibitor by binding to the D1 protein, which is a subunit of the photosystem II complex. This leads to the disruption of electron transport and the inhibition of photosynthesis. The herbicide has a high affinity for the D1 protein, which makes it effective in low concentrations.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms such as algae, fish, and aquatic invertebrates. It can cause oxidative stress and damage to cell membranes, leading to cell death. Diuron has also been shown to have endocrine-disrupting effects on aquatic organisms, which can lead to reproductive abnormalities and developmental disorders.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide, which makes it readily available for laboratory experiments. Its mechanism of action is well understood, which makes it a useful tool for studying photosynthesis and herbicide resistance in plants. However, the toxic effects of Diuron on non-target organisms can limit its use in certain experiments.
Future Directions
There are several areas of research that can be explored in the future regarding Diuron. One area is the development of alternative herbicides that are less toxic to the environment. Another area is the study of herbicide resistance in plants and the development of strategies to overcome it. Additionally, the impact of Diuron on human health and its potential as a carcinogen needs to be further investigated. Finally, the use of Diuron as a tool for studying photosynthesis and plant physiology can be expanded to better understand the mechanisms of plant growth and development.
Synthesis Methods
Diuron can be synthesized through a multi-step process starting from 2,4-dichloronitrobenzene and 4-dimethylaminophenol. The synthesis involves the reduction of the nitro group, followed by the formation of the urea moiety. The final product is obtained through purification and crystallization.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the death of the plant due to a lack of energy production. Diuron has also been studied for its potential to cause environmental pollution through leaching into groundwater and surface water.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)12-6-4-11(5-7-12)18-15(21)19-14-8-3-10(16)9-13(14)17/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWZDQYEKTTXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)


![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)



